(R)-Methyl 3-(3'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride
Overview
Description
(R)-Methyl 3-(3'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride is a chemical compound with the molecular formula C18H19NO3·HCl and a molecular weight of 333.81 g/mol. This compound is primarily used in proteomics research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Biphenyl Derivative Synthesis: The starting material, biphenyl, undergoes acetylation to form 3'-acetylbiphenyl.
Amination: The acetylated biphenyl is then subjected to amination to introduce the amino group, resulting in the formation of the intermediate compound.
Esterification: The intermediate compound is esterified with methanol to form the final product, (R)-methyl 3-(3'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled reaction environments to achieve the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Compounds with different functional groups introduced through substitution reactions.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis and as a reagent in chemical reactions. Biology: It is utilized in proteomics research to study protein interactions and functions. Medicine: Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which (R)-methyl 3-(3'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses and therapeutic effects.
Comparison with Similar Compounds
Biphenyl Derivatives: Other biphenyl derivatives with similar structures and functional groups.
Amino Acid Derivatives: Compounds containing amino groups and ester functionalities.
Uniqueness: (R)-Methyl 3-(3'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride is unique due to its specific stereochemistry and the presence of both acetyl and amino groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
methyl (2R)-3-[4-(3-acetylphenyl)phenyl]-2-aminopropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3.ClH/c1-12(20)15-4-3-5-16(11-15)14-8-6-13(7-9-14)10-17(19)18(21)22-2;/h3-9,11,17H,10,19H2,1-2H3;1H/t17-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOZEYFSFLUJDE-UNTBIKODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CC(C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C[C@H](C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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